Guancydine

Overview

Description

Guanidine is an organic compound with the formula HNC(NH2)2. It is a colorless solid that dissolves in polar solvents and is known for its strong basicity. Guanidine was first isolated in 1861 by Adolph Strecker through the oxidative degradation of guanine, which was obtained from guano . It is found in small amounts in various plant and animal products and is a significant functional group in both biological and chemical sciences .

Synthetic Routes and Reaction Conditions:

Thermal Decomposition of Ammonium Thiocyanate: Guanidine can be synthesized by the gentle thermal decomposition of dry ammonium thiocyanate at 180-190°C in anhydrous conditions: [ 3 \text{NH}_4\text{SCN} \rightarrow 2 \text{CH}_5\text{N}_3 + \text{H}_2\text{S} + \text{CS}_2 ]

Reaction of Dicyandiamide with Ammonium Salts: This commercial route involves a two-step process starting with the reaction of dicyandiamide with ammonium salts, followed by treatment with a base such as sodium methoxide.

Industrial Production Methods:

Catalytic Guanylation Reaction: This method involves the catalytic guanylation of amines with carbodiimides, often using transition metal catalysts.

Isothiouronium Salts Reaction: Isothiouronium salts (S-alkylated thioureas) react with amines to produce guanidinium salts.

Types of Reactions:

Oxidation: Guanidine can undergo oxidation reactions, often forming nitroguanidine.

Reduction: It can be reduced to form various derivatives, including aminoguanidine.

Substitution: Guanidine can participate in substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Such as sulfuric acid for the formation of nitroguanidine.

Reducing Agents: Various reducing agents can be used to form aminoguanidine and other derivatives.

Bases: Strong bases like sodium methoxide are used in the preparation of guanidine from its salts.

Major Products:

Nitroguanidine: Formed through oxidation.

Aminoguanidine: Formed through reduction.

Guanidinium Salts: Formed through substitution reactions.

Mechanism of Action

Target of Action

Guanidine, also known as Guancidine, primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes .

Mode of Action

Guanidine acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological processes of the body.

Biochemical Pathways

Guanidine affects various biochemical pathways. It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant . The compound’s interaction with its targets can lead to changes in these pathways, affecting downstream effects.

Pharmacokinetics

Guanidine is rapidly absorbed and distributed in the body . . These properties impact the bioavailability of the compound, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Guanidine’s action are primarily related to its interaction with its targets. It enhances the release of acetylcholine, which can affect nerve impulses . It also slows the rates of depolarization and repolarization of muscle cell membranes , which can influence muscle function.

Scientific Research Applications

Guanidine is a versatile compound with applications in various fields:

Chemistry: Used as a strong base in organic synthesis and as a catalyst in various reactions.

Biology: Plays a role in the structure and function of proteins, particularly in the side chain of arginine.

Medicine: Used in the treatment of muscle weakness and fatigue associated with Eaton-Lambert syndrome.

Industry: Employed in the production of plastics and explosives.

Comparison with Similar Compounds

Urea: Similar in structure but less basic.

Thiourea: Used as a precursor in guanidine synthesis.

Biguanide: Contains two guanidine units and is used in pharmaceuticals.

Uniqueness: Guanidine’s strong basicity and ability to form stable salts with weak acids make it unique among similar compounds. Its versatility in forming hydrogen bonds and its planarity contribute to its widespread use in biological and chemical applications .

Biological Activity

Guancydine, a guanidine derivative, has garnered attention for its diverse biological activities and therapeutic potential. This article explores its pharmacological properties, mechanisms of action, and various applications in medicine, supported by data tables and case studies.

Overview of this compound

This compound is primarily recognized for its role as an antihypertensive agent. It functions by modulating the sympathetic nervous system, leading to vasodilation and reduced blood pressure. Its mechanism involves the inhibition of norepinephrine release from sympathetic nerve endings, which subsequently decreases peripheral vascular resistance.

Pharmacological Mechanisms

This compound exhibits several pharmacological actions:

- Sympathetic Nervous System Modulation : It inhibits norepinephrine release, leading to decreased heart rate and vascular resistance.

- Vasodilation : By acting on vascular smooth muscle, it promotes relaxation and dilation of blood vessels.

- CNS Activity : Recent studies suggest this compound may also influence central nervous system pathways, potentially impacting pain perception and neuroprotection.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Cardiovascular Effects :

A study examined the hemodynamic changes following this compound administration in hypertensive patients. Results indicated a significant reduction in cardiac output and heart rate, demonstrating its efficacy as an antihypertensive agent. The average dosage administered was 1.5 mg daily, with observed hemodynamic changes showing a 16.5% reduction in blood pressure . -

Cytotoxicity in Cancer Research :

This compound derivatives were tested against various cancer cell lines, including KB tumor cells. Compounds exhibited IC50 values indicating strong cytotoxic effects, particularly at concentrations around 0.1 μM . This suggests potential applications in chemotherapeutic strategies. -

Neuroprotective Studies :

Research has indicated that this compound may enhance nitric oxide production via the induction of inducible nitric oxide synthase (iNOS) in murine macrophages at concentrations of 10.0 μM and 1.0 μM. This activity is linked to its potential neuroprotective effects in models of neurodegeneration .

Properties

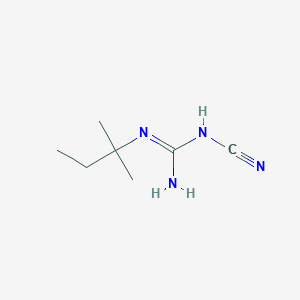

IUPAC Name |

1-cyano-2-(2-methylbutan-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-4-7(2,3)11-6(9)10-5-8/h4H2,1-3H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVGEDRCVUKSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N=C(N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023115 | |

| Record name | Guancydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-10-6 | |

| Record name | N-Cyano-N′-(1,1-dimethylpropyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guancydine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guancydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guancidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANCYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Y9TQ5U2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.